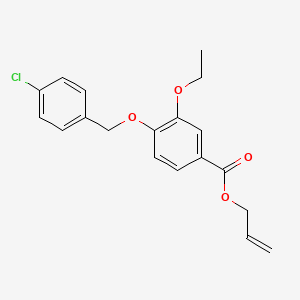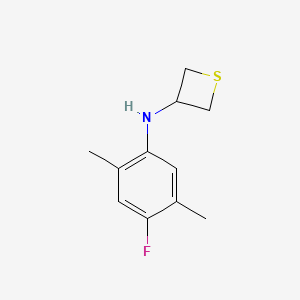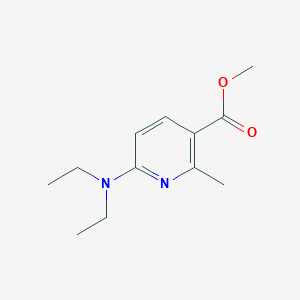![molecular formula C8H3ClF3N3O B13001916 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position on the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.
Lithiation and Quenching: Directed lithiation of the starting materials with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures (-10°C) is performed, followed by quenching with carbon dioxide (CO2) to form the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized with formamide or formamidine acetate to yield the desired pyrido[3,2-d]pyrimidin-4(3H)-one core
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation/Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
科学研究应用
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Pharmaceutical Development: It serves as a lead compound for the development of new anticancer drugs due to its promising cytotoxic activities against various cancer cell lines.
作用机制
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one involves inhibition of specific molecular targets, such as CDKs. By binding to the active site of CDKs, the compound disrupts the kinase activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s fit into the CDK active site through essential hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied as CDK inhibitors.
Pyrido[4,3-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring system and are explored for their kinase inhibitory activities.
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
属性
分子式 |
C8H3ClF3N3O |
|---|---|
分子量 |
249.58 g/mol |
IUPAC 名称 |
2-chloro-6-(trifluoromethyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H3ClF3N3O/c9-7-13-3-1-2-4(8(10,11)12)14-5(3)6(16)15-7/h1-2H,(H,13,15,16) |
InChI 键 |
STJVEWGFKSVXRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1N=C(NC2=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


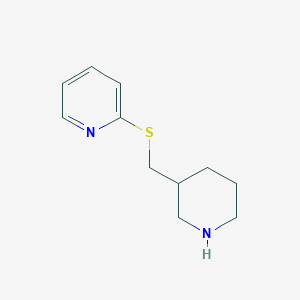
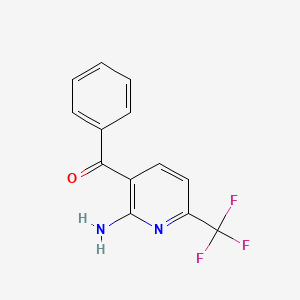
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
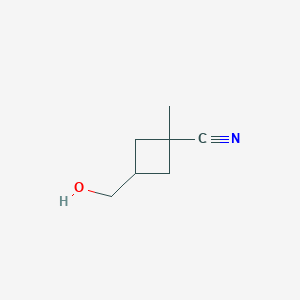
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
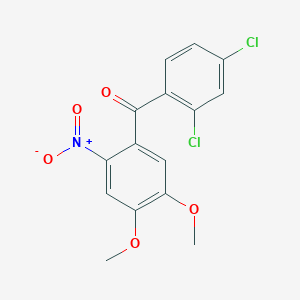

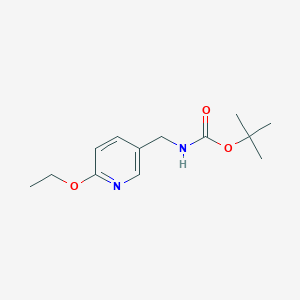

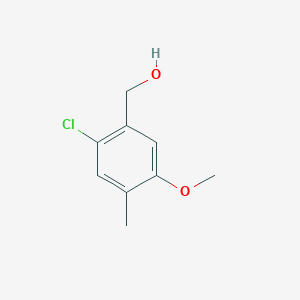
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
